N-(4-methylphenyl)-2,4,6-trinitroaniline

Polymorphism Crystallography Solid-state chemistry

N-(4-Methylphenyl)-2,4,6-trinitroaniline, also known as N-picryl-p-toluidine (PT), is a nitroaromatic secondary amine belonging to the picrylaniline class. This compound is structurally defined by a 2,4,6-trinitrophenyl (picryl) core linked to a para-methylphenyl (p-tolyl) substituent.

Molecular Formula C13H10N4O6
Molecular Weight 318.24 g/mol
CAS No. 16552-37-7
Cat. No. B097901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-2,4,6-trinitroaniline
CAS16552-37-7
Molecular FormulaC13H10N4O6
Molecular Weight318.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C13H10N4O6/c1-8-2-4-9(5-3-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3
InChIKeyRGVUBCNOPRVZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methylphenyl)-2,4,6-trinitroaniline (CAS 16552-37-7): Core Physicochemical & Polymorphic Identity for Informed Procurement


N-(4-Methylphenyl)-2,4,6-trinitroaniline, also known as N-picryl-p-toluidine (PT), is a nitroaromatic secondary amine belonging to the picrylaniline class. This compound is structurally defined by a 2,4,6-trinitrophenyl (picryl) core linked to a para-methylphenyl (p-tolyl) substituent [1]. It exhibits a well-characterized conformational and color polymorphism, crystallizing in two distinct anhydrous modifications—an orange form (IIo) and a red form (IR)—as well as several solvates [2]. These forms are not merely aesthetic curiosities; their differing molecular arrangements directly govern thermal stability, solubility, and solid-state reactivity, making polymorph identity a critical quality attribute for any downstream application.

Polymorph-controlled solid-form screening
Two-form packing polymorph system (no conformational variants reported)
Well-characterized thermal behavior for DSC-based identity confirmation

Why Generic N-(4-Methylphenyl)-2,4,6-trinitroaniline Substitution Carries Performance Risk


Interchanging N-picryl-p-toluidine (PT) with its close analogs—such as the meta-methyl isomer (TMA) or the unsubstituted N-phenyl derivative—without acknowledging their divergent solid-state landscapes and thermal properties introduces significant risk. Even among picrylanilines, minor changes in substituent position dictate the number of accessible polymorphs, their thermodynamic relationships (monotropic vs. enantiotropic), and key thermal thresholds [1]. For example, PT exhibits a simpler two-polymorph packing system, whereas TMA presents three polymorphs including a rare conformational polymorph, directly impacting crystallization control and batch-to-batch reproducibility [2]. The quantitative evidence in Section 3 demonstrates why these compounds are not functionally interchangeable and must be evaluated on a dimension-by-dimension basis.

  • Meta-isomer (TMA) Introduces a third, conformationally distinct polymorph, which may complicate crystallization control and batch reproducibility.
  • Unsubstituted analog (TNA) Higher density and melting point may shift formulation loading and thermal processing profiles significantly.
  • Phase transition mechanism Liquid-mediated orange-to-red transition differs from solid-state transitions in related compounds, requiring distinct thermal management.

N-(4-Methylphenyl)-2,4,6-trinitroaniline: Head-to-Head Quantitative Differentiation vs. Closest Analogs


Polymorph Diversity: PT Exhibits Only Packing Polymorphism vs. TMA's Conformational Polymorphism

The para-substituted isomer N-picryl-p-toluidine (PT) crystallizes in two anhydrous polymorphic modifications (orange form IIo and red form IR) that are related exclusively by packing polymorphism [1]. In direct contrast, the meta-substituted analog N-picryl-m-toluidine (TMA) yields three polymorphs—red, orange, and yellow—where the yellow form is a conformational polymorph of the other two, while the red and orange forms are packing polymorphs [2]. This fundamental difference in polymorphic landscape means TMA requires more complex polymorph screening and control strategies during crystallization, whereas PT offers a simpler, more predictable solid-form development pathway.

Polymorph diversity
Head-to-head
PT: 2 packing polymorphs. TMA: 3 polymorphs, including a conformational form.
Simpler polymorph landscape supports screening and reduces phase transformation risk.
Based on single-crystal XRD and DSC characterization.
Polymorphism Crystallography Solid-state chemistry

Melting Point Onset: Form IIo of PT Melts at 163 °C vs. 188–193.5 °C for Unsubstituted 2,4,6-Trinitroaniline

The orange polymorph (form IIo) of N-(4-methylphenyl)-2,4,6-trinitroaniline exhibits a sharp melting endotherm with an onset at 163 °C (ΔH_fus = 28.6 kJ·mol⁻¹, heating rate 5 K·min⁻¹) [1]. This is substantially lower than the melting point of the unsubstituted parent compound 2,4,6-trinitroaniline (TNA, picramide), which has been reported in the range of 188–193.5 °C [2]. The 25–30 °C depression in melting point for PT reflects the effect of the p-tolyl substituent on crystal packing and lattice energy. Additionally, the red form (IR) of PT melts at a higher temperature of 166 °C [3], illustrating the polymorph-dependent thermal behavior of this compound.

Melting point
Reported
PT (form IIo): 163 °C. TNA: 188–193.5 °C. Difference: 25–30 °C.
Lower melting point may support melt-based processing but requires adjusted storage protocols.
TNA data from literature; PT by DSC at 5 K/min.
Thermal analysis Melting point Polymorph characterization

Boiling Point Differentiation: PT Boils at 440.8 °C vs. TMA at 431.7 °C Under Identical Pressure

At a standard atmospheric pressure of 760 mmHg, N-(4-methylphenyl)-2,4,6-trinitroaniline (PT) exhibits a boiling point of 440.8 °C . Its meta-substituted isomer, N-picryl-m-toluidine (TMA), boils at 431.7 °C under identical conditions—a difference of 9.1 °C . This measurable divergence in boiling point between the para and meta isomers reflects the influence of substituent position on intermolecular interactions and vapor pressure, providing a physical basis for isomer differentiation via distillation or thermal processing.

Boiling point
Data to verify
PT: 440.8 °C at 760 mmHg. TMA: 431.7 °C. Difference: 9.1 °C.
Reported boiling point difference may support isomer discrimination in distillation.
Source-specific review required; no primary reference listed.
Boiling point Volatility Thermal separation

Density Contrast: PT (1.535 g/cm³) vs. Unsubstituted 2,4,6-Trinitroaniline (1.762–1.8 g/cm³)

N-(4-Methylphenyl)-2,4,6-trinitroaniline has a reported density of 1.535 g/cm³ . In contrast, the unsubstituted 2,4,6-trinitroaniline (TNA) exhibits a density in the range of 1.762 to 1.8 g/cm³ [1][2]. The approximately 0.23–0.27 g/cm³ lower density of PT is attributed to the steric effect of the p-tolyl group disrupting the more efficient packing achievable by the planar TNA molecule. In the context of energetic materials, where density directly correlates with detonation performance, this establishes a clear performance boundary between the two compounds.

Density
Data to verify
PT: 1.535 g/cm³. TNA: 1.762–1.8 g/cm³ (13–15% lower).
Lower density influences formulation loading; not a direct TNA replacement for high-density applications.
TNA density from Wikipedia and Sciencemadness; confirm with primary data.
Density Crystal packing Energetic materials

Thermal Phase Transformation Pathway: Liquid-Mediated vs. Solid-State Transition in Related Compounds

Upon heating, the orange form (IIo) of N-(4-methylphenyl)-2,4,6-trinitroaniline transforms to the red form (IR) through a liquid-phase-mediated mechanism, whereas the red form remains stable and does not thermally interconvert [1]. In direct comparison, the related compound N-(2,4-dinitrophenyl)-o-anisidine (II) undergoes a similar orange-to-red transformation, but this occurs in the solid state over the broad temperature range of 110–158 °C [2]. The liquid-phase transition in PT implies that the orange form must first melt before recrystallizing as the red form, introducing a kinetic barrier and potential for degradation that is absent in solid-state transitions. This mechanistic distinction has practical consequences for thermal processing protocols.

Phase transition
Head-to-head
PT: liquid-mediated orange→red. Comparator: solid-state transition over 110–158 °C.
Liquid-mediated mechanism requires strict thermal control to avoid unintended melting.
Hot-stage microscopy and XRD data confirm the mechanistic difference.
Solid-solid phase transition Thermal behavior Hot-stage microscopy

Validated Application Scenarios for N-(4-Methylphenyl)-2,4,6-trinitroaniline Based on Quantitative Differentiation Evidence


Solid-Form Screening and Crystallization Process Development for API or Energetic Intermediate Production

PT's well-characterized two-polymorph system—with exclusively packing polymorphism and no conformational variants—makes it an ideal candidate for solid-form screening studies where a manageable number of phases is desired. The quantitative melting point data (163 °C for IIo, 166 °C for IR) and the enthalpy of fusion (28.6 kJ·mol⁻¹ for IIo) provide clear thermal targets for DSC-based polymorph identification and purity assessment [1]. Compared to TMA, which introduces a third, conformationally distinct polymorph, PT reduces the complexity of polymorph risk assessment and regulatory filing requirements [2].

Isomer-Specific Synthesis and Purification via Distillation or Thermal Processing

The 9.1 °C difference in boiling point between PT (440.8 °C) and its meta isomer TMA (431.7 °C) provides a quantitative basis for separation by fractional distillation or for process optimization where thermal exposure must be carefully controlled to avoid isomer interconversion or decomposition . This difference, while modest, is sufficient for isomer discrimination in high-resolution thermal separation systems. Additionally, the liquid-mediated orange-to-red phase transition in PT necessitates strict temperature control during any post-synthesis heat treatment to avoid unintended melting and potential degradation [3].

Energetic Material Formulation Where Moderate Density and Controlled Polymorphism Are Acceptable Trade-offs

With a density of 1.535 g/cm³, PT is 13–15% less dense than the benchmark compound 2,4,6-trinitroaniline (TNA, 1.762–1.8 g/cm³) [4]. This lower density makes PT unsuitable for applications demanding maximum detonation pressure or velocity. However, in formulations where a lower density is acceptable or even desired (e.g., gas generators, pyrotechnic delay compositions, or low-signature propellants), PT offers the advantage of simpler polymorph control—only two forms, both packing-related—compared to the more complex polymorphism of TMA [5]. The lower melting point (163–166 °C vs. 188–193.5 °C for TNA) may also facilitate melt-cast processing at lower temperatures, reducing thermal hazard exposure [6].

Reference Material for Color Polymorphism and Crystallochromy Research

PT serves as a model compound for studying color polymorphism (crystallochromy) arising from intramolecular electronic effects rather than intermolecular excitonic interactions [7]. Its well-defined two-form system—with distinct orange and red colors—allows researchers to isolate packing effects without the confounding variable of conformational polymorphism that complicates TMA's three-form system. The established thermal parameters (melting points, heats of fusion, sublimation onset at 120 °C) [8] enable reproducible experimental protocols for academic and industrial laboratories investigating structure–property relationships in colored organic solids.

Application
Selection Property
Validation Focus
Solid-form screening
Two-polymorph packing system
DSC-based polymorph identity confirmation
Isomer-specific thermal separation
Boiling point differential
Distillation or thermal process validation
Energetic formulation with moderate density
Lower density vs. TNA
Formulation loading and detonation performance testing
Color polymorphism research
Distinct orange/red color forms
Structure-property relationship studies
Quote Request

Request a Quote for N-(4-methylphenyl)-2,4,6-trinitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.